

A Theoretical Investigation of 2-Amino-6-methylbenzonitrile: A Computational Chemistry Whitepaper

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Compound of Interest

Compound Name: 2-Amino-6-methylbenzonitrile

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This technical guide provides a comprehensive overview of the theoretical studies applicable to **2-Amino-6-methylbenzonitrile**. While direct comprehensive theoretical studies on this specific molecule are not extensively published, this paper synthesizes data from closely related analogs and established computational methodologies to offer a robust predictive framework. This document details the molecular structure, spectroscopic characteristics, and electronic properties, serving as a foundational resource for further research and development.

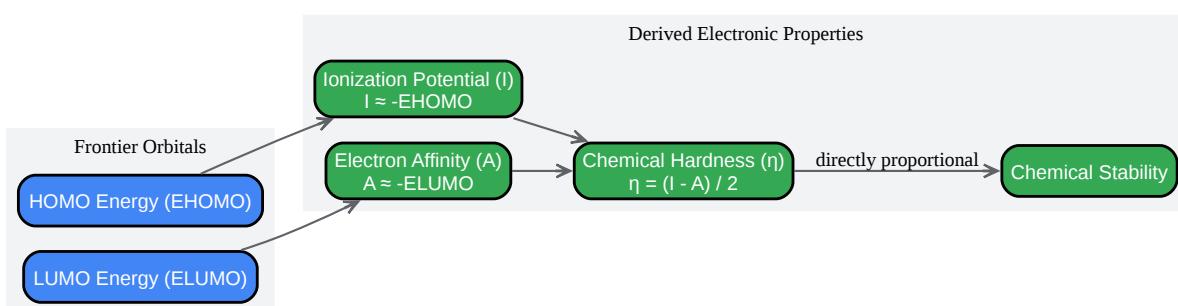
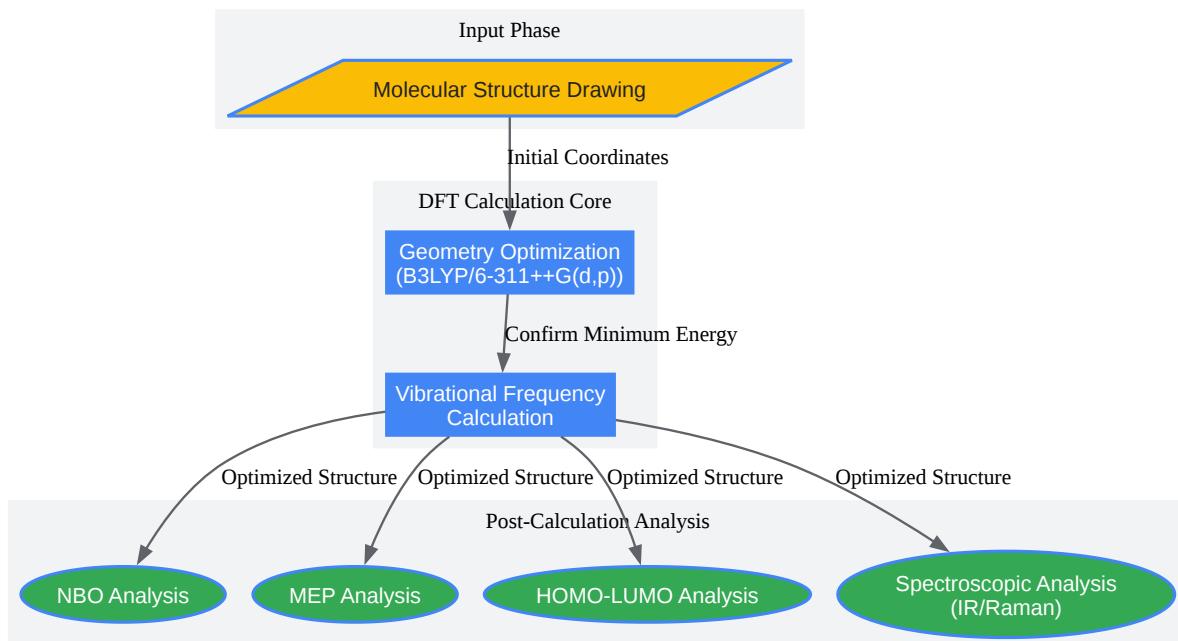
Introduction

2-Amino-6-methylbenzonitrile is an aromatic organic compound featuring amino, methyl, and cyano functional groups attached to a benzene ring. This substitution pattern makes it an interesting candidate for applications in medicinal chemistry and materials science. Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the molecule's structure-property relationships at a quantum-mechanical level. Such studies provide insights into its stability, reactivity, and spectroscopic signatures, which are invaluable for predicting its behavior and guiding experimental work.

This guide focuses on the application of established computational methods to elucidate the geometric, vibrational, and electronic characteristics of **2-Amino-6-methylbenzonitrile**. The methodologies and data presented are based on studies of analogous benzonitrile derivatives.

Molecular Structure and Geometry

The initial step in any theoretical investigation is the optimization of the molecular geometry to find the most stable conformation (the global minimum on the potential energy surface). This is typically achieved using DFT methods. The molecular structure of **2-Amino-6-methylbenzonitrile**, with the IUPAC name **2-amino-6-methylbenzonitrile**, is depicted below. Its empirical formula is $C_8H_8N_2$ and it has a molecular weight of 132.16 g/mol .[\[1\]](#) The melting point of the compound is reported to be between 127-132 °C.[\[1\]](#)



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References

- 1. chemsynthesis.com [chemsynthesis.com]
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